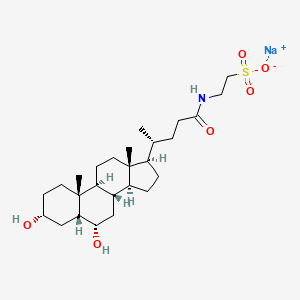
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
説明
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride, also known as THPD, is a synthetic compound that has been used in a variety of scientific research applications. THPD is an organic compound with a molecular weight of 256.6 g/mol, and is a pale yellow crystalline solid. It is soluble in water and has a melting point of 144-146°C. THPD is a versatile compound that has been used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology research, and laboratory experiments.
科学的研究の応用
Chemical Synthesis and Anticancer Activity
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer properties. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which incorporate a tetrahydropyridine (THP) moiety similar to the subject compound, have been synthesized and evaluated for their anticancer activities. Such compounds are noted for their moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential utility in cancer treatment (Redda & Gangapuram, 2007).
Chemical Transformations and Novel Compounds
The compound also finds relevance in the study of chemical transformations, where its derivatives have been used to synthesize novel compounds. For example, transformations of certain dihydropyridine derivatives under acid catalysis have led to the unexpected formation of derivatives like 5,6-dihydropyridin-2(1H)-one and thiazolo[3,2-a]pyridine, showcasing the compound's versatility in chemical reactions (Nedolya et al., 2018).
Muscarinic Agonist Derivatives and Antipsychotic Activity
Additionally, derivatives of this compound have been used in the design and synthesis of novel muscarinic agonists. One such study involved synthesizing tetra(ethylene glycol) derivatives with various hydrophilic spacers and assessing their binding and activity at different muscarinic receptor subtypes. These compounds, particularly when they featured certain structural modifications, showed increased binding affinity and functional efficacy at specific receptor subtypes. Notably, some derivatives exhibited antipsychotic activity, suggesting potential applications in treating disorders like schizophrenia (Tejada et al., 2006).
作用機序
Target of Action
The primary target of 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride is currently unknown. This compound is a synthetic organic compound that has been developed for various scientific and research purposes. .
Mode of Action
For instance, TPMPA, a compound with a similar tetrahydropyridinyl structure, is known to act as a competitive antagonist of GABA C receptors .
特性
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h1,5-6,9H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDTBQRJTKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)






![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)
